molecular formula C10H16O6 B14341777 2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one CAS No. 93279-41-5

2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one

Katalognummer: B14341777
CAS-Nummer: 93279-41-5
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: ZBVRBZYXOWDNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound. It is a derivative of pyran, a six-membered ring containing one oxygen atom. This compound is known for its unique chemical structure, which includes multiple methoxy groups and a methyl group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted precursors and a series of condensation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and possible use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism by which 2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s multiple methoxy groups and its overall structure allow it to participate in various chemical reactions, potentially affecting biological pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,2,3,3-Tetramethoxy-6-methyl-2,3-dihydro-4H-pyran-4-one apart is its specific combination of methoxy and methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications and a subject of interest in scientific research .

Eigenschaften

CAS-Nummer

93279-41-5

Molekularformel

C10H16O6

Molekulargewicht

232.23 g/mol

IUPAC-Name

2,2,3,3-tetramethoxy-6-methylpyran-4-one

InChI

InChI=1S/C10H16O6/c1-7-6-8(11)9(12-2,13-3)10(14-4,15-5)16-7/h6H,1-5H3

InChI-Schlüssel

ZBVRBZYXOWDNCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(C(O1)(OC)OC)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.